1-(2-Fluoropyridin-3-yl)-4-methylpiperazine
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Overview
Description
1-(2-Fluoropyridin-3-yl)-4-methylpiperazine is a fluorinated heterocyclic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of a fluorine atom in the pyridine ring significantly alters its electronic properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoropyridin-3-yl)-4-methylpiperazine typically involves the reaction of 2-fluoropyridine with 4-methylpiperazine. One common method is the nucleophilic aromatic substitution reaction, where 2-fluoropyridine reacts with 4-methylpiperazine under basic conditions to form the desired product . The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoropyridin-3-yl)-4-methylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the pyridine ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or DMSO.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides or other oxidized derivatives.
Reduction: Piperidine derivatives.
Scientific Research Applications
1-(2-Fluoropyridin-3-yl)-4-methylpiperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Fluoropyridin-3-yl)-4-methylpiperazine involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar electronic properties but lacking the piperazine moiety.
4-Methylpiperazine: A non-fluorinated piperazine derivative with different chemical properties.
1-(2-Fluoropyridin-3-yl)-2-methylpropan-1-ol: Another fluorinated pyridine derivative with a different functional group.
Uniqueness
1-(2-Fluoropyridin-3-yl)-4-methylpiperazine is unique due to the combination of the fluorinated pyridine ring and the piperazine moiety. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H14FN3 |
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Molecular Weight |
195.24 g/mol |
IUPAC Name |
1-(2-fluoropyridin-3-yl)-4-methylpiperazine |
InChI |
InChI=1S/C10H14FN3/c1-13-5-7-14(8-6-13)9-3-2-4-12-10(9)11/h2-4H,5-8H2,1H3 |
InChI Key |
ACXHTCQVWAFDSL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=CC=C2)F |
Origin of Product |
United States |
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